![molecular formula C15H22N2O5S B5809641 N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide, also known as MOR-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit some toxicity in animal models, which can limit its use in certain experiments.
Orientations Futures
For the study of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide include investigating its potential use in the treatment of neurodegenerative diseases and the development of novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-morpholinyl)-2-oxoethylamine in the presence of an appropriate solvent and catalyst. The resulting product is then treated with ethanesulfonyl chloride to obtain the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity of the product.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-23(19,20)17(13-4-6-14(21-2)7-5-13)12-15(18)16-8-10-22-11-9-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNWMQZHQRPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


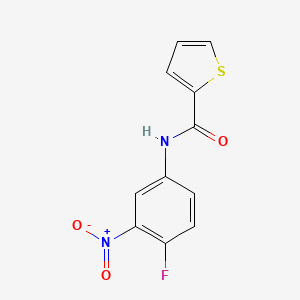
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
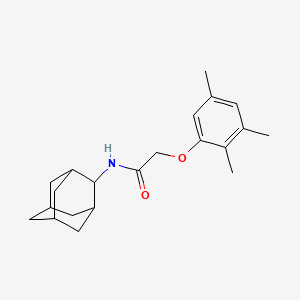
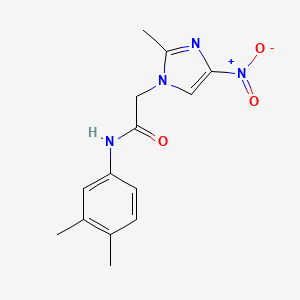
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
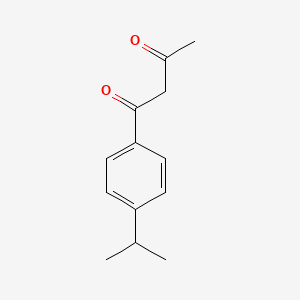
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
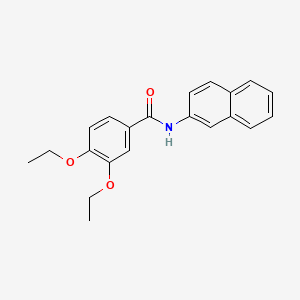
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)